molecular formula C6H8O5 B3394931 Dimethyl 2-hydroxybut-2-enedioate CAS No. 104629-55-2

Dimethyl 2-hydroxybut-2-enedioate

Cat. No. B3394931
M. Wt: 160.12
InChI Key: BAPVQDFPFGCSEC-ARJAWSKDSA-N
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Description

“Dimethyl 2-hydroxybut-2-enedioate” is an organic compound . It is also known as “Diethyl acetylenedicarboxylate” and has a molecular formula of C8H10O4 . It is used as an organic intermediate .


Synthesis Analysis

The synthesis of “Dimethyl 2-hydroxybut-2-enedioate” involves the reaction of tertiary α-hydroxy ketones and dimethyl but-2-ynedioate . This reaction only requires a base as the promoter .


Molecular Structure Analysis

The molecular structure of “Dimethyl 2-hydroxybut-2-enedioate” is C6H8O5. Its molecular weight is 160.12.


Chemical Reactions Analysis

“Dimethyl 2-hydroxybut-2-enedioate” can undergo various chemical reactions. For instance, it can participate in a cascade annulation of tertiary α-hydroxy ketones and dimethyl but-2-ynedioate . This reaction provides a straightforward access to polysubstituted pyrano [4,3-a]quinolizine-1,4,6 (2H)-triones and 2H-pyran-2,5 (6H)-diones .

properties

IUPAC Name

dimethyl 2-hydroxybut-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPVQDFPFGCSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90761552
Record name Dimethyl 2-hydroxybut-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90761552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-hydroxybut-2-enedioate

CAS RN

104629-55-2
Record name Dimethyl 2-hydroxybut-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90761552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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